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Compound of Interest

1-(Ethoxymethyl)propylamine
Compound Name:

hydrochloride
CAS No.: 69450-89-1
Cat. No.: B1389154

Get Quote

Executive Summary & Chemical Identity

1-ethoxybutan-2-amine hydrochloride is a primary amine salt characterized by an ethyl ether
linkage at the C1 position and an amine group at the chiral C2 position of a butane backbone. It
serves as a critical intermediate in the synthesis of peptidomimetics and kinase inhibitors,
where the ether oxygen provides hydrogen bond acceptance and the chiral center allows for

stereoselective drug design.

The hydrochloride salt form is preferred in drug development due to its enhanced crystallinity,
water solubility, and stability compared to the hygroscopic free base.

Structural Specifications
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Property

Detail

IUPAC Name

1-ethoxybutan-2-amine hydrochloride

Chemical Formula

CeH1sNO - HCI

Molecular Weight

153.65 g/mol (Salt); 117.19 g/mol (Free Base)

Chiral Center

C2 (Available as R, S, or racemic)

Functional Groups

Primary Amine, Ether

SMILES (Free Base)

CCC(N)COCC

Key Precursor

2-aminobutan-1-ol (CAS: 96-20-8 for dl)

Physicochemical Profile

Understanding the physicochemical properties is essential for formulation and synthesis

planning. The ether moiety increases lipophilicity compared to the parent amino alcohol, while

the amine functionality dictates the acid-base behavior.

Parameter

Value
(Estimated/Calculated)

Significance in Drug
Design

Moderate lipophilicity; good

LogP (Free Base) ~0.6-0.9 membrane permeability
potential.
_ Exists as a protonated cation
pKa (Amine) ~9.5-105

at physiological pH (7.4).

Solubility (HCI Salt)

High (>50 mg/mL in Water)

Excellent for aqueous
formulations and biological

assays.

H-Bond Donors

3 (NHs*)

Critical for receptor binding

interactions.

H-Bond Acceptors

1 (Ether Oxygen)

Provides a vector for dipole
interactions without donating

protons.
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Synthetic Routes & Manufacturing

The synthesis of 1-ethoxybutan-2-amine hydrochloride generally follows two primary strategies:
Nucleophilic Substitution (Chiral Pool) or Reductive Amination. The Chiral Pool approach is
preferred for generating enantiomerically pure compounds.

Route A: The "Chiral Pool" Strategy (Recommended)

This method utilizes commercially available chiral 2-aminobutan-1-ol. It requires protection of
the nitrogen to prevent N-alkylation, followed by O-alkylation and deprotection.

Protocol:

e Protection: React 2-aminobutan-1-ol with Di-tert-butyl dicarbonate (Boc20) in
dichloromethane (DCM) to yield N-Boc-2-aminobutan-1-ol.

o O-Alkylation: Treat the protected intermediate with Sodium Hydride (NaH) in dry THF at 0°C,
followed by the addition of Ethyl lodide (Etl). The NaH deprotonates the hydroxyl group,
allowing nucleophilic attack on the ethyl iodide.

o Deprotection & Salt Formation: Dissolve the ether intermediate in 1,4-dioxane and treat with
4M HCI in dioxane. The Boc group is cleaved, and the amine precipitates as the
hydrochloride salt.

Route B: Reductive Amination

This route is viable if 1-ethoxybutan-2-one is available. It involves reacting the ketone with
ammonium acetate and a reducing agent (e.g., NaCNBH?3s). However, this typically yields a
racemic mixture requiring subsequent resolution.

Synthesis Workflow Visualization

The following diagram illustrates the high-fidelity "Chiral Pool" synthesis pathway (Route A).
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Caption: Step-by-step synthesis of 1-ethoxybutan-2-amine HCI via N-Boc protection strategy.

Analytical Characterization

To validate the structure and purity of the synthesized compound, the following analytical
signatures are expected.

Proton NMR (*H-NMR, 400 MHz, D20)

The spectrum will display distinct signals for the ethyl ether and the butane backbone.

e 0 0.90 (t, 3H): Terminal methyl of the butane chain (C4).

0 1.15 (t, 3H): Methyl of the ethoxy group.

0 1.60 (m, 2H): Methylene protons of the butane chain (C3).

0 3.30 (m, 1H): Chiral methine proton at C2 (alpha to nitrogen).

0 3.50 - 3.65 (m, 4H): Mixed signal containing the C1 methylene protons (adjacent to ether
oxygen) and the methylene of the ethoxy group.

Note: The amine protons (NHs*) will not be visible in D20 due to deuterium exchange.

Mass Spectrometry (ESI-MS)

» Mode: Positive lon Mode (ESI+).

o Expected m/z: 118.2 [M+H]* (corresponds to the protonated free base).

Applications in Drug Discovery

1-ethoxybutan-2-amine is a valuable "fragment” in modern drug design, particularly in
Fragment-Based Drug Discovery (FBDD).

Bioisosterism & Pharmacophore Design
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 |soleucine Mimic: The structure mimics the side chain of isoleucine but replaces a methylene
group with an ether oxygen. This can alter metabolic stability and hydrogen bonding without

significantly changing steric bulk.

o Solubility Enhancer: Introducing the ether oxygen increases aqueous solubility compared to
a pure alkyl chain, a common tactic to improve the pharmacokinetic profile of lipophilic drugs.

Mechanistic Pathway: Kinase Inhibition

Amino-ethers are frequent motifs in the hinge-binding region of kinase inhibitors. The amine
forms a critical salt bridge or hydrogen bond with the backbone carbonyls of the kinase ATP-
binding pocket.
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Caption: Pharmacophore interaction map showing the dual role of the amine and ether groups

in binding.

Handling, Safety, and Storage

As a hydrochloride salt, the compound is generally stable but requires specific handling
protocols to maintain integrity.

» Hygroscopicity: HCI salts of small amines are often hygroscopic.

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1389154/docs?utm_src=pdf-body-img#comprehensive-technical-guide-1-ethoxybutan-2-amine-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1389154?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Protocol: Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at -20°C for
long-term storage.

Safety (SDS Summary):
o Signal Word: Warning.
o Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to
avoid inhalation of dust.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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